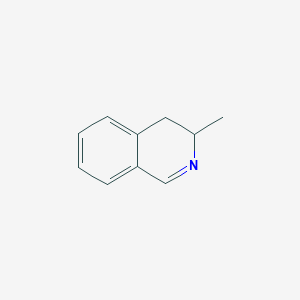

3-Methyl-3,4-dihydroisoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATHXJMZMGXQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301496 | |

| Record name | 3,4-Dihydro-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14123-78-5 | |

| Record name | 3,4-Dihydro-3-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 3,4 Dihydroisoquinoline and Its Structural Analogues

Classical and Established Cyclization Approaches

Traditional methods for constructing the 3,4-dihydroisoquinoline (B110456) framework have long been the cornerstone of isoquinoline (B145761) chemistry. These reactions, while established, continue to be refined and utilized for their reliability and broad applicability.

Bischler-Napieralski Reaction for Dihydroisoquinoline Core Formation

The Bischler-Napieralski reaction, discovered in 1893, is a fundamental and widely employed method for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent under acidic conditions. organic-chemistry.orgwikipedia.org

The reaction is generally carried out by refluxing the β-arylethylamide substrate with a condensing agent. organicreactions.org Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and anhydrous zinc chloride (ZnCl₂). organic-chemistry.orgorganicreactions.org The choice of reagent can influence the reaction conditions and outcomes. For instance, POCl₃ is a widely used and cited reagent, while for substrates lacking electron-donating groups on the aromatic ring, a mixture of P₂O₅ in refluxing POCl₃ is often more effective. wikipedia.org The reaction temperature can range from room temperature to 100 °C depending on the specific dehydrating agent used. wikipedia.org

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate. wikipedia.org The prevailing mechanism is often dependent on the specific reaction conditions. wikipedia.org

A significant side reaction that can occur is the retro-Ritter reaction, which leads to the formation of styrenes and provides evidence for the existence of the nitrilium salt intermediate. organic-chemistry.org To circumvent some of the harsh conditions and potential side reactions, modifications to the classical procedure have been developed. One such modification involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to promote a tandem annulation from phenylethanols and nitriles, which proceeds through a phenonium ion intermediate. nih.gov Another variation utilizes oxalyl chloride-FeCl₃ to avoid the retro-Ritter reaction by forming an N-acyliminium intermediate. organic-chemistry.org

The following table summarizes representative examples of the Bischler-Napieralski reaction for the synthesis of 3,4-dihydroisoquinolines:

| Starting Material | Reagent(s) | Product | Yield | Reference |

| N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | POCl₃ | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | - | wikipedia.org |

| N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | P₂O₅ | Mixture of 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline and 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | - | wikipedia.org |

| β-phenethylamides | P₂O₅ or ZnCl₂ | 3,4-dihydroisoquinolines | Low | organicreactions.orgresearchgate.net |

| Phenylethanols and nitriles | Tf₂O | 3,4-dihydroisoquinolines | - | nih.gov |

Pictet-Spengler Reactions and Related Intramolecular Cyclizations

The Pictet-Spengler reaction, discovered in 1911, is another cornerstone in the synthesis of isoquinoline derivatives, particularly tetrahydroisoquinolines. wikipedia.orgthermofisher.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic ring closure. wikipedia.org While the primary products are tetrahydroisoquinolines, subsequent oxidation can readily provide the corresponding 3,4-dihydroisoquinolines. organic-chemistry.org

The reaction is typically catalyzed by an acid in a protic solvent and may require heating. wikipedia.org However, it has also been shown to proceed efficiently in aprotic media, sometimes even without an acid catalyst. wikipedia.org The driving force of the reaction is the formation of a highly electrophilic iminium ion from the initial condensation of the amine and the carbonyl compound. wikipedia.org For less nucleophilic aromatic rings, such as a simple phenyl group, harsher conditions with strong acids like hydrochloric acid or trifluoroacetic acid are often necessary. wikipedia.org

The mechanism proceeds through the formation of an iminium ion, which then undergoes an electrophilic attack on the aromatic ring to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation lead to the final tetrahydroisoquinoline product. wikipedia.org

The following table provides an overview of the Pictet-Spengler reaction:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| β-phenylethylamine and formaldehyde (B43269) dimethylacetal | Hydrochloric acid, heat | 1,2,3,4-tetrahydroisoquinoline | depaul.edu |

| β-arylethylamine and aldehyde/ketone | Acid catalyst, protic solvent | Tetrahydroisoquinoline | wikipedia.org |

| Tyrosine or Phenylalanine | Concentrated hydrochloric acid | Substituted tetrahydroisoquinolines | thermofisher.com |

Modern Catalytic and Stereoselective Synthesis of 3-Methyl-3,4-dihydroisoquinolines

The demand for enantiomerically pure chiral dihydroisoquinolines has driven the development of modern catalytic and stereoselective synthetic methods. These approaches offer high efficiency and control over the stereochemical outcome of the reaction.

Asymmetric Catalytic Approaches for Chiral Dihydroisoquinolines

The development of catalytic asymmetric methods has become a major focus in the synthesis of chiral 1,2,3,4-tetrahydroisoquinolines and, by extension, 3,4-dihydroisoquinolines. rsc.orgresearchgate.net These strategies often involve the use of chiral catalysts to control the stereoselectivity of the cyclization or subsequent reduction steps.

One prominent approach is the asymmetric hydrogenation of a pre-formed 3,4-dihydroisoquinoline. For instance, rhodium-catalyzed asymmetric transfer hydrogenation using a formic acid/triethylamine mixture as the hydrogen source can provide chiral tetrahydroisoquinolines with high yields and enantiomeric excesses up to 99%. mdpi.com Similarly, heterogeneous chiral cationic ruthenium catalysts have been employed for the asymmetric hydrogenation of 3,4-dihydroisoquinolines in ionic liquids, affording 1-alkyl substituted tetrahydroisoquinolines with excellent yields and enantioselectivities. mdpi.com

Another strategy involves the catalytic asymmetric allylation of 3,4-dihydroisoquinolines. Using a copper catalyst with a chiral ligand like DTBM-SEGPHOS, allyltrimethoxysilane (B1265876) can be added to the C1 position of the dihydroisoquinoline to produce chiral 1-allyltetrahydroisoquinoline derivatives in good yields and stereoselectivity. acs.orgnih.gov

The following table highlights key asymmetric catalytic approaches:

| Reaction Type | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | Rhodium/diamine complex | Chiral Tetrahydroisoquinolines | up to 99% | mdpi.com |

| Asymmetric Hydrogenation | Heterogeneous chiral cationic Ruthenium catalyst | 1-Alkyl Tetrahydroisoquinolines | Excellent | mdpi.com |

| Asymmetric Allylation | Copper/DTBM-SEGPHOS | Chiral 1-Allyltetrahydroisoquinolines | Good | acs.orgnih.gov |

Metal-Catalyzed Cyclizations for 3-Methyl-3,4-dihydroisoquinoline Scaffolds

Metal-catalyzed reactions have emerged as powerful tools for the construction of the 3,4-dihydroisoquinoline scaffold. These methods often offer mild reaction conditions and high functional group tolerance. For example, a divergent skeletal editing strategy for α,β-unsaturated ketones has been developed that allows for the selective insertion of an alkyl amine between the C-C bonds of the substrate. acs.org This reagent-controlled protocol can lead to the formation of 1,2-dihydroisoquinolines. acs.org The reaction utilizes iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as a terminal oxidant to generate an N-alkyl aziridine (B145994) intermediate, which then rearranges to the final product. acs.org

Multi-Component and Tandem Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.govnih.gov While the direct multi-component synthesis of this compound itself is less commonly reported, MCRs have been extensively used to generate related and more complex isoquinoline-containing scaffolds. mdpi.com For instance, a catalyst-free multicomponent reaction of aliphatic diamines with diethyl chlorothiophosphate and diphenyl phosphoryl chloride has been used to synthesize bisphosphoramidates and bisphosphoramidothioates. nih.gov

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, also provide an elegant route to dihydroisoquinolines. A notable example is the Tf₂O-promoted tandem annulation of phenylethanols and nitriles, which proceeds through a Bischler-Napieralski-type mechanism to afford 3,4-dihydroisoquinolines. organic-chemistry.org

Three-Component Synthesis of 3,4-Dihydroisoquinoline Derivatives

A straightforward and convenient method for synthesizing 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines involves a three-component reaction. researchgate.netresearchgate.net This approach is based on the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and various nitriles in the presence of a strong acid, typically concentrated sulfuric acid. researchgate.netresearchgate.net The reaction proceeds by adding a mixture of the arene, isobutyraldehyde, and nitrile to the acid at low temperatures (0–5 °C). researchgate.net After a short reaction time, the mixture is worked up by pouring it into water and neutralizing it to precipitate the product. researchgate.net

This methodology allows for the one-pot synthesis of a range of 3,4-dihydroisoquinoline derivatives with varying substituents at the 1-position, dictated by the choice of nitrile used in the reaction. researchgate.net For instance, using acetonitrile (B52724) leads to a 1-methyl substituted product, while methyl thiocyanate (B1210189) yields a 1-methylthio substituent. researchgate.net

Table 1: Examples of Three-Component Synthesis of 1-Substituted 3,3-Dimethyl-3,4-dihydroisoquinolines researchgate.net

| Arene | Nitrile | Product |

| Veratrole (1,2-Dimethoxybenzene) | Acetonitrile | 1,3,3-Trimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline |

| Veratrole (1,2-Dimethoxybenzene) | Methyl thiocyanate | 1-Methylthio-3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline |

| 1,4-Dimethoxybenzene | Acetonitrile | 1,3,3-Trimethyl-5,8-dimethoxy-3,4-dihydroisoquinoline |

| o-Xylene | Acetonitrile | 1,3,3,6,7-Pentamethyl-3,4-dihydroisoquinoline |

| p-Xylene | Acetonitrile | 1,3,3,5,8-Pentamethyl-3,4-dihydroisoquinoline |

Tandem Annulation Protocols for Dihydroisoquinoline Ring Systems

Tandem, or cascade, reactions provide an efficient pathway to complex molecules like dihydroisoquinolines by combining multiple bond-forming events in a single operation without isolating intermediates. A notable example is a Bischler-Napieralski-type synthesis promoted by trifluoromethanesulfonic anhydride (Tf₂O). organic-chemistry.org This tandem annulation protocol synthesizes 3,4-dihydroisoquinolines from phenylethanols and nitriles. organic-chemistry.org The reaction is believed to proceed through the formation of a phenonium ion, which serves as a stable and reactive primary phenylethyl carbocation, facilitating the subsequent cyclization to form the dihydroisoquinoline ring. organic-chemistry.org

Another approach involves the domino Heck–aza-Michael reaction. A one-pot, three-component synthesis using 2-bromophenethylsulfonamide, acryloyl chloride, and a primary or secondary amine has been used to generate functionalized tetrahydroisoquinoline (THIQ) derivatives. rsc.org While this yields the fully reduced tetrahydroisoquinoline, the underlying 3,4-dihydroisoquinoline core is formed as a key intermediate. This method can produce highly functionalized derivatives in moderate to excellent yields. rsc.org

Green Chemistry Perspectives in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. Key aspects include improving atom economy, using safer solvents, and employing energy-efficient methods like microwave irradiation. cu.edu.eg

Microwave-Assisted Syntheses of 3-Methyl-3,4-dihydroisoquinolines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of dihydroisoquinolines. For instance, classical reactions like the Bischler-Napieralski and Pictet-Spengler syntheses can be performed efficiently under microwave irradiation to produce libraries of substituted dihydroisoquinolines and their tetrahydroisoquinoline analogues. organic-chemistry.org

A notable green chemistry approach is the microwave-assisted, solvent-free synthesis of dihydroquinolines. researchgate.net In one such method, anilines and alkyl vinyl ketones react on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation. researchgate.net This convenient one-pot reaction avoids the use of toxic organic solvents, aligning with green chemistry principles. researchgate.net Similarly, microwave irradiation has been used to synthesize 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline compounds from the corresponding N-acyl amides in the presence of a PPA/SiO₂ catalyst in toluene, achieving maximum conversion in 60 minutes. shd-pub.org.rs

Table 2: Advantages of Microwave-Assisted Synthesis

| Feature | Benefit |

| Reduced Reaction Time | Reactions are often completed in minutes instead of hours. shd-pub.org.rs |

| Improved Yields | Higher conversion of reactants to products is frequently observed. |

| Energy Efficiency | Targeted heating of the reaction mixture is more energy-efficient than conventional heating. researchgate.net |

| Solvent Reduction | Enables or enhances solvent-free reaction conditions. researchgate.net |

Atom-Economical and Solvent-Free Methodologies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. cu.edu.eg Multi-component reactions, such as the three-component synthesis of 3,4-dihydroisoquinolines discussed previously (Section 2.3.1), are inherently atom-economical as they combine several starting materials into a single product with minimal byproduct formation. rsc.org

Solvent-free, or solid-state, reactions represent another significant advancement in green synthesis. cu.edu.eg Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of a solid base or acid, can eliminate the need for organic solvents, which are often toxic, flammable, and contribute significantly to chemical waste. cu.edu.eg An example is the Claisen-Schmidt condensation, used to prepare chalcones by grinding methyl ketones and aldehydes with solid sodium hydroxide (B78521) at room temperature. cu.edu.eg This principle is applicable to the synthesis of other heterocyclic systems. The development of solvent-free, atom-economical methods for synthesizing this compound and its analogues is a key goal for creating more sustainable chemical processes. rsc.org The previously mentioned microwave-assisted synthesis on a solid support is a prime example of a methodology that is both solvent-free and energy-efficient. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Methyl 3,4 Dihydroisoquinoline

Nucleophilic and Electrophilic Reactivity on the Dihydroisoquinoline Core

The reactivity of the 3,4-dihydroisoquinoline (B110456) core is characterized by a duality, exhibiting both nucleophilic and electrophilic properties. The key to this behavior lies in the cyclic C=N double bond (imine). The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, while the C1 carbon atom is electrophilic.

Electrophilic Reactivity: The benzene (B151609) ring of the dihydroisoquinoline system can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. evitachem.com

Nucleophilic Reactivity: The most significant site for nucleophilic attack is the C1 carbon. This electrophilicity is substantially enhanced upon N-alkylation or N-acylation, which forms a highly reactive N-acyliminium or dihydroisoquinolinium ion. These intermediates readily react with a wide range of nucleophiles. Studies on 1-phenyl-3,4-dihydroisoquinolinium compounds have shown that their reaction with nucleophiles like hydroxide (B78521) ions is dependent on the electrophilic character of the C1 position. nih.gov The formation of pseudo-bases and the potential for ring-opening to amino ketones are influenced by the nature of substituents at the nitrogen atom. nih.gov

The reactivity of the dihydroisoquinoline core with different reagents is summarized in the table below.

| Position | Reagent Type | Reactivity/Product |

| Aromatic Ring | Electrophiles (e.g., halogens, nitro groups with Lewis acids) | Electrophilic Aromatic Substitution |

| C1 | Nucleophiles (e.g., organometallics, enolates, hydroxide) | Nucleophilic Addition |

| N2 | Electrophiles (e.g., alkyl halides, acyl chlorides) | N-Alkylation / N-Acylation (forms reactive iminium ions) |

Oxidation and Reduction Chemistry of 3-Methyl-3,4-dihydroisoquinoline

The oxidation state of the dihydroisoquinoline ring can be readily altered, providing access to either fully aromatized isoquinolines or fully saturated tetrahydroisoquinolines.

Oxidation: this compound can be oxidized to the corresponding 3-methylisoquinoline. This aromatization can be achieved using various oxidizing agents. For instance, potassium permanganate (B83412) or chromium trioxide can be employed to facilitate this transformation. evitachem.com In some synthetic protocols, dihydroisoquinolines generated in situ are directly oxidized to their isoquinoline (B145761) analogues without isolation. organic-chemistry.org

Reduction: Conversely, the reduction of the C=N double bond in this compound yields 3-methyl-1,2,3,4-tetrahydroisoquinoline. This transformation is typically accomplished through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. evitachem.com This reduction is a crucial step in the synthesis of many biologically active tetrahydroisoquinoline alkaloids and their analogues.

The table below outlines the conditions for these key transformations.

| Transformation | Reagents and Conditions | Product |

| Oxidation | Potassium permanganate (KMnO₄) in alkaline conditions; Chromium trioxide (CrO₃) | 3-Methylisoquinoline |

| Reduction | Hydrogen gas (H₂) with Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) catalyst | 3-Methyl-1,2,3,4-tetrahydroisoquinoline |

Cycloaddition Reactions Involving 3,4-Dihydroisoquinoline Derivatives

The dihydroisoquinoline core can participate in cycloaddition reactions, serving as a building block for more complex polycyclic structures. These reactions leverage the imine or related functionalities within the ring system.

One prominent type is the [4+2] cycloaddition, or Diels-Alder reaction. While the core C=N bond is not a typical dienophile, derivatives like 3,4-dihydroisoquinolones can undergo annulation with dienes. For example, a palladium-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes has been used to construct the 3,4-dihydroisoquinolone skeleton. organic-chemistry.org

Furthermore, the isoquinoline system can act as a 1,4-dipole precursor in multicomponent reactions. A diastereoselective 1,4-dipolar cycloaddition involving isoquinoline, dialkyl acetylenedicarboxylates, and 3-acetyl coumarins has been reported to produce fused pentacyclic chromeno[3',4':3,4]pyrido[2,1-a]isoquinolines. nih.gov Another strategy involves the 1,3-dipolar cycloaddition of azides onto alkenes to form isoquinoline derivatives. organic-chemistry.org The first example of a cycloaddition reaction of a 3,4-dihydroisoquinoline derivative to the 2 and 5 positions of 2,4,6-triphenylpyrylium (B3243816) has also been observed. rsc.org

| Cycloaddition Type | Reactants | Product Type |

| [4+2] Annulation | Aryl Carboxamides, 1,3-Dienes | 3,4-Dihydroisoquinolones |

| 1,4-Dipolar Cycloaddition | Isoquinoline, Dialkyl Acetylenedicarboxylates, 3-Acetyl Coumarins | Chromeno[3',4':3,4]pyrido[2,1-a]isoquinolines |

| [4+3] Cycloaddition | 2-Vinylindoles, Oxyallyl Cations | Cyclohepta[b]indoles |

Functionalization at Key Positions: C1, C3, and N2 of the 3,4-Dihydroisoquinoline Ring

The ability to selectively introduce functional groups at specific positions of the 3,4-dihydroisoquinoline ring is fundamental to its utility in synthesis.

C1-Functionalization: The C1 position is the most common site for substitution. The classic Bischler-Napieralski reaction, which involves the cyclodehydration of β-phenethylamides, is a primary method for synthesizing 1-substituted-3,4-dihydroisoquinolines. organicreactions.org The electrophilic nature of C1 allows for the addition of various carbon-based nucleophiles. For instance, the aza-Friedel–Crafts reaction of 3,4-dihydroisoquinolines with indoles provides a direct, catalyst-free method for C1-alkylation, yielding 1-(indol-3-yl)-1,2,3,4-tetrahydroisoquinolines after reduction. researchgate.net

C3-Functionalization: The compound , this compound, already bears a methyl group at the C3 position. The synthesis of such C3-substituted derivatives often starts from precursors that already contain the desired substituent. For example, optically active this compound-3-carboxylic acid can be synthesized from L-methyl-DOPA through formylation and subsequent Bischler-Napieralski cyclization. mdpi.com This highlights that the C3-substituent is typically incorporated early in the synthetic sequence.

N2-Functionalization: The secondary amine nitrogen (N2) is readily functionalized. It can be alkylated or acylated using standard procedures. A notable application is the synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamides, which are prepared by treating the parent dihydroisoquinoline with various isothiocyanates under basic conditions. nih.govacs.org This functionalization at the N2 position is crucial for modifying the molecule's steric and electronic properties and is often used to prepare libraries of compounds for biological screening. nih.gov

| Position | Reaction Type | Example Reagents | Resulting Structure |

| C1 | Bischler-Napieralski Reaction | β-Phenethylamides, POCl₃ or P₂O₅ | 1-Substituted-3,4-dihydroisoquinolines |

| C1 | Aza-Friedel-Crafts Alkylation | Indoles | 1-(Indol-3-yl)-3,4-dihydroisoquinolines |

| C3 | Cyclization of substituted precursors | L-methyl-DOPA derivatives | 3-Substituted-3,4-dihydroisoquinolines |

| N2 | N-Thioacylation | Aryl isothiocyanates | N-Arylcarbothioamide derivatives |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 3,4 Dihydroisoquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the structure of 3-methyl-3,4-dihydroisoquinoline and its analogs. The chemical shifts, multiplicities, and coupling constants of the protons and carbons in the molecule provide a detailed map of its connectivity.

In the ¹H NMR spectrum of this compound, the signals for the methine protons at C-1 and C-3 can appear as broad humps. ias.ac.in The benzylic protons at C-4 typically present as a broad hump as well. ias.ac.in For instance, in a derivative like 4-methoxy-5,7-dimethyl-7,8-dihydro-2H- ias.ac.inresearchgate.net-dioxolo[4,5-g]isoquinoline hydrochloride, the ¹H NMR spectrum shows distinct signals for the methoxy (B1213986) group and the protons on the isoquinoline (B145761) ring system. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their electronic environment. For example, the carbon of a methyl group will have a characteristic shift, as will the carbons of the aromatic ring and the dihydroisoquinoline core. The structures of various fused 1,2,4-triazolo isoquinoline derivatives have been characterized using both ¹H and ¹³C NMR analysis. researchgate.net

The complexity of the NMR spectra of some dihydroisoquinolines can be influenced by factors such as solvent and the presence of trace impurities. ias.ac.in In some cases, the signals for certain protons, like the one at C-1, may not be visible under specific conditions. ias.ac.in

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 8-H | 2.65 | dd | 4.5, 15.7 |

| 7-H | 3.54 | m | |

| OCH₃ | 3.53 | s | |

| 2-H | 5.97 | dd | 1.3, 15.6 |

| 9-H | 6.51 | s | |

| o-H | 7.6 | d | 8.7 |

| m-H | 8.22 | d | 8.2 |

Data adapted from a study on 4-methoxy-5,7-dimethyl-7,8-dihydro-2H- ias.ac.inresearchgate.net-dioxolo[4,5-g]isoquinoline hydrochloride. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for a Dihydroisoquinoline Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-3' and C-7' | Chemically equivalent |

| C-4' and C-6' | Chemically equivalent |

| -OCH₃ | 55.18 |

| C-5' | 158.75 |

Data adapted from a study on a naphtho[1,8-cd]-pyran-1-one derivative, illustrating typical shifts for substituted aromatic systems. mdpi.com

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis (HRMS, GC-MS, LC-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. nih.gov These methods are particularly useful for analyzing complex mixtures and identifying individual components. For instance, LC/MS/MS has been effectively used for the structural characterization of dihydroflavonols, demonstrating its utility for similar heterocyclic systems. nih.gov

The fragmentation patterns observed in the mass spectrum provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures. For example, in the mass spectrum of a this compound derivative, one might expect to see fragments corresponding to the loss of the methyl group or cleavage of the dihydroisoquinoline ring. ias.ac.inyoutube.com The study of fragmentation mechanisms is crucial for the correct interpretation of mass spectra and the structural elucidation of unknown compounds. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for a Dihydroisoquinoline Derivative

| Ion | Calculated m/z | Found m/z |

| [M – CH]⁺ | 293.1234 | 293 (32%) |

| [Fragment]⁺ | 220.0987 | 220 (12%) |

Illustrative data adapted from a study on a substituted dihydroisoquinoline. researchgate.net The percentages in parentheses represent relative abundance.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry. nih.gov For chiral molecules like derivatives of this compound, X-ray crystallography can definitively establish the spatial arrangement of atoms.

The conformation of the molecule in the solid state can also be precisely determined. For example, X-ray diffraction analysis of a glycal derivative revealed a specific (5)H(4) conformation in the crystal lattice. nih.gov Similarly, the structure, conformation, and configuration of methyl 3-amino-2,3-dideoxy-alpha-d-arabino-hexopyranoside were confirmed by single-crystal X-ray crystallography. nih.gov In some cases, the crystal structure can be stabilized by intermolecular interactions such as hydrogen bonds. nih.gov

While obtaining suitable crystals for X-ray analysis can be a challenge, the detailed structural information it provides is invaluable. For instance, the absolute stereochemistry of an α-methylselenocysteine derivative was confirmed using X-ray crystallography, validating the results obtained from other spectroscopic methods. usm.edu

Applications of 2D NMR and Other Advanced Techniques for Complex Structural Assignments

For complex derivatives of this compound, one-dimensional NMR spectra can be crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. ipb.pt

Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to identify adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded protons and carbons. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different parts of the molecule. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) is another important 2D NMR technique that provides information about the spatial proximity of protons. researchgate.net Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which is invaluable for determining stereochemistry and conformation in solution. ipb.pt

These advanced NMR techniques, often used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, even in complex molecules with multiple stereocenters. mdpi.com

Computational and Theoretical Investigations of 3 Methyl 3,4 Dihydroisoquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov This quantum mechanical modeling method is based on the principle that the properties of a system can be determined using functionals of the spatially dependent electron density. wikipedia.orgmpg.de DFT offers a favorable balance between computational cost and accuracy, making it possible to study large and complex molecules. nih.gov

In the context of 3-methyl-3,4-dihydroisoquinoline and its derivatives, DFT calculations are employed to elucidate their electronic structure and predict reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability; a large gap suggests high stability. researchgate.net These frontier orbitals also help in understanding the molecule's reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites prone to nucleophilic attack. nih.gov

Theoretical investigations on related heterocyclic systems demonstrate the power of DFT to determine geometric properties, thermodynamic parameters, and Mulliken atomic charges. researchgate.net By mapping the Molecular Electrostatic Potential (MEP), researchers can visualize the electron density distribution and identify the electrophilic and nucleophilic regions of a molecule, providing further clues about its reactive behavior. researchgate.net Such computational studies, while sometimes performed on analogous or more complex structures, lay the groundwork for a detailed understanding of the fundamental electronic properties and reactivity patterns of the this compound core. researchgate.net

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that the capacity for electron density to change along a reaction pathway governs molecular reactivity. mdpi.com This theory moves beyond earlier models by focusing on the analysis of electron density changes and the associated energies to rationalize experimental outcomes. mdpi.com MEDT has been successfully applied to elucidate the mechanisms of various organic reactions, including cycloadditions and polar reactions involving heterocyclic compounds. mdpi.comluisrdomingo.com

Within MEDT, the analysis of the electron localization function (ELF) can reveal the electronic nature of reacting species. mdpi.com For instance, studies on azomethine imine, a three-atom component (TAC), showed it to have a pseudoradical structure, which influences its reactivity in [3+2] cycloaddition reactions. mdpi.com The theory also utilizes conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, to characterize reactants. nih.gov A key concept in polar reactions is the Global Electron Density Transfer (GEDT), which measures the net charge transfer from the nucleophile to the electrophile at the transition state. mdpi.com

For reactions involving species like this compound, MEDT provides a powerful tool to predict mechanisms and selectivity. luisrdomingo.com By analyzing the bonding evolution along a reaction coordinate, researchers can determine whether a mechanism is concerted or stepwise. For example, MEDT studies have distinguished between different types of reaction mechanisms, providing detailed insights into how and why certain products are formed. mdpi.com This theoretical approach is invaluable for predicting the behavior of dihydroisoquinoline derivatives in complex chemical transformations. luisrdomingo.com

In Silico Modeling for Structure-Activity Relationship (SAR) Exploration

In silico modeling and quantitative structure-activity relationship (QSAR) studies are essential computational tools in drug discovery, enabling the prediction of a compound's biological activity based on its molecular structure. mdpi.comjapsonline.com These methods are particularly valuable for exploring the SAR of derivatives of a core scaffold like 3,4-dihydroisoquinoline (B110456), guiding the optimization of lead compounds. japsonline.comnih.gov

A notable example involves the investigation of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues as potential urease inhibitors. In this study, a series of derivatives were synthesized and evaluated, revealing that compounds with electron-donating groups on the aryl ring exhibited superior inhibitory activity. The most potent compounds were found to be more active than the standard inhibitor, thiourea.

The SAR findings from this study can be summarized as follows:

Effect of Alkyl Groups: An o,p-dimethyl-substituted analogue was the most potent inhibitor, significantly more active than a mono-p-methyl-substituted compound. This highlights the positive influence of multiple electron-donating groups.

Effect of Alkoxy Groups: A p-methoxy substitution resulted in excellent activity, whereas moving the methoxy (B1213986) group to the ortho position led to a decrease in inhibitory potential.

Effect of Halogen Groups: A trifluoromethyl group at the para position conferred strong activity, while the same group at the ortho or meta position resulted in reduced potency.

| Compound Analogue | Substitution Pattern | Relative Urease Inhibitory Activity |

|---|---|---|

| Dimethyl-substituted | o,p-dimethyl | Most Potent |

| Methyl-substituted | p-methyl | Potent |

| Methoxy-substituted | p-methoxy | Excellent |

| Methoxy-substituted | o-methoxy | Decreased |

| Trifluoromethyl-substituted | p-CF3 | Potent |

| Trifluoromethyl-substituted | o-CF3 or m-CF3 | Decreased |

These in silico models, by correlating specific structural features with biological outcomes, provide a rational basis for designing new dihydroisoquinoline derivatives with enhanced therapeutic effects. japsonline.comnih.gov

Prediction of Molecular Interactions and Conformational Landscapes

Understanding how a molecule interacts with its biological target is fundamental to drug design. Computational techniques, particularly molecular docking, are used to predict the binding modes and conformational landscapes of ligands within the active sites of proteins. nih.govnih.gov These methods provide insights into the specific molecular interactions that drive biological activity. rsc.org

For derivatives of 3,4-dihydroisoquinoline, molecular docking studies have been instrumental in explaining their observed structure-activity relationships. nih.govrsc.org In the case of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues targeting the urease enzyme, docking simulations revealed key binding interactions. The most active compounds were found to fit well within the enzyme's active site, forming crucial hydrogen bonds and hydrophobic interactions. The increased activity of analogues with electron-donating groups was rationalized by their enhanced ability to interact aggressively with the active site.

Similarly, docking studies on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors helped to elucidate their binding mode. nih.gov By docking the different stereoisomers of the most potent compound into the colchicine (B1669291) binding site of tubulin, researchers could identify the isomer with the more favorable interactions, thus explaining the observed activity. nih.gov In another study, docking simulations of dihydroisoquinoline derivatives into the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP) showed that the most active inhibitor formed hydrogen bonds with key residues and coordinated with the essential zinc ion. nih.gov These computational predictions of molecular interactions are vital for understanding the mechanism of action and for the rational design of new, more effective inhibitors. researchgate.net

Quantum Chemical Calculations for Thermodynamic and Electronic Properties

Quantum chemical calculations, often employing methods like DFT, are fundamental for determining the intrinsic thermodynamic and electronic properties of molecules. nih.govchemrevlett.com These calculations provide data on enthalpies of formation, entropies, Gibbs free energies, dipole moments, and atomic charges, which are crucial for understanding a molecule's stability, reactivity, and intermolecular interactions. nih.govresearchgate.net

Studies on various nitrogen-containing heterocycles have demonstrated the utility of these methods. nih.govchemrevlett.com For instance, calculations can predict the standard thermodynamic parameters of formation (ΔfH⁰, S⁰, and ΔfG⁰), which are essential for assessing the energetic properties of a compound. nih.gov Ab initio and DFT methods have been used to calculate enthalpies of formation for a range of five-membered nitrogen heterocycles, revealing correlations between the number of nitrogen atoms and the enthalpy. nih.govacs.org

Furthermore, quantum chemical calculations can elucidate electronic properties that govern molecular behavior. chemrevlett.com The calculation of parameters like ionization potential, electronegativity, hardness, and softness helps in assessing local reactivity. chemrevlett.com NBO (Natural Bond Orbital) analysis is used to determine the effective charges on individual atoms, offering insights into the intramolecular charge distribution. nih.gov While specific extensive calculations for the parent this compound are not broadly published, the established methodologies are directly applicable. These computational approaches allow for the prediction of a wide array of properties that are critical for both theoretical understanding and practical applications.

| Calculated Property | Significance |

|---|---|

| Enthalpy of Formation (ΔfH⁰) | Indicates the energetic stability of the molecule. nih.govnih.gov |

| HOMO-LUMO Energy Gap | Relates to chemical stability and reactivity. researchgate.net |

| Dipole Moment | Provides insight into the molecule's polarity and intermolecular forces. |

| Atomic Charges (e.g., from NBO) | Describes the electron distribution within the molecule. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack. researchgate.net |

| Bond Dissociation Energies (BDEs) | Predicts the likelihood of specific bonds breaking. nih.gov |

Applications of 3 Methyl 3,4 Dihydroisoquinoline As a Chemical Building Block

Role in the Synthesis of Complex Polycyclic Heterocyclic Systems

The dihydroisoquinoline core is a foundational element for creating intricate, multi-ring structures, many of which are found in natural products with significant biological activity.

The 3,4-dihydroisoquinoline (B110456) skeleton is a key precursor for the synthesis of fused heterocyclic systems such as benzo[a]quinolizidines and pyrrolo[2,1-a]isoquinolines.

Benzo[a]quinolizidines: A direct synthetic route to benzo[a]quinolizin-4-ones involves the reaction of 1-substituted dihydroisoquinolines with azlactones under neutral conditions in a single step. mdpi.com This ring annulation provides a facile entry into this important tricyclic framework.

Pyrrolo[2,1-a]isoquinolines: These N-bridgehead heterocyclic compounds are structural components of many natural products, including crispine A and lamellarins, which exhibit potent anticancer activities. nih.govevitachem.comnih.gov The synthesis of the pyrrolo[2,1-a]isoquinoline (B1256269) core can be achieved starting from dihydroisoquinoline precursors. One common strategy is the Bischler-Napieralski reaction to form the dihydroisoquinoline ring, which is then further elaborated. nih.gov For instance, dihydroisoquinolines can react with phenacyl bromide derivatives to form intermediates that cyclize into the 5,6-dihydropyrrolo[2,1-a]isoquinoline system. nih.govorganic-chemistry.org Another powerful method is the 1,3-dipolar cycloaddition of isoquinolinium N-ylides (often generated in situ from the corresponding isoquinoline) with various dipolarophiles. evitachem.com While many syntheses start from the fully aromatic isoquinoline (B145761), dihydroisoquinoline derivatives serve as crucial intermediates in multi-step sequences leading to these complex alkaloids. organic-chemistry.org

The isoquinoline structural motif is central to a vast family of alkaloids with diverse and potent biological activities. nih.gov 3,4-Dihydroisoquinolines are pivotal intermediates in the synthesis of these natural products. organicreactions.org

Research has demonstrated the synthesis of 3-methyl-3,4-dihydroisoquinoline derivatives starting from natural allylbenzenes like myristicin (B1677595). organic-chemistry.org The reaction of myristicin with various nitriles under Ritter reaction conditions affords a series of substituted 3-methyl-7,8-dihydro- organic-chemistry.orgCurrent time information in Bangalore, IN.dioxolo[4,5-g]isoquinolines. organic-chemistry.org These compounds are direct precursors to isoquinoline alkaloids, some of which, like noscapine, have established therapeutic uses. organic-chemistry.org The general strategy often involves classical methods like the Bischler-Napieralski or Pictet-Spengler reactions to generate the core dihydroisoquinoline ring, which can then be modified to achieve the final alkaloid target. organicreactions.orgresearchgate.net For example, the synthesis of (S)-reticuline, a key precursor to many benzylisoquinoline alkaloids, proceeds through intermediates that feature the tetrahydroisoquinoline core, which is closely related to and often derived from dihydroisoquinolines. organic-chemistry.org

Precursors for Specialized Organic Ligands and Catalysts

While the 3,4-dihydroisoquinoline framework is a component of many biologically active molecules that act as ligands for physiological targets, its specific application as a precursor for specialized organic ligands for catalysis is not extensively documented in dedicated studies. However, derivatives such as 3,4-dihydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for inhibitory activity against various enzymes, including D-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. sigmaaldrich.com This demonstrates the potential of the scaffold to serve as a basis for designing molecules that bind to specific protein active sites, a key characteristic of both biological ligands and ligands used in asymmetric catalysis.

Contributions to Advanced Materials Science (e.g., Organic Electronics Precursors)

The application of this compound as a precursor in the field of advanced materials science, including for organic electronics, is not a widely reported area of research. While heterocyclic compounds, in general, are of great interest in materials science for their electronic properties, specific studies detailing the synthesis of organic electronic materials from this particular building block are not prominent in the scientific literature.

Intermediate in the Synthesis of Enamino Thioamides

The direct synthesis of enamino thioamides using this compound as an intermediate is not described in the reviewed scientific literature. However, a closely related class of compounds, N-Aryl-3,4-dihydroisoquinoline carbothioamides, has been synthesized and studied. These analogues are prepared via a straightforward, one-step reaction of a 3,4-dihydroisoquinolinium species with aryl isothiocyanates. nih.govnih.gov The resulting carbothioamide products have been investigated for their potential as urease inhibitors. nih.govnih.gov This synthesis demonstrates the utility of the dihydroisoquinoline nucleus in constructing molecules containing a thioamide-like functional group.

Synthesis and Exploration of 3 Methyl 3,4 Dihydroisoquinoline Derivatives and Analogues

Systematic Functionalization and Substitution at Aromatic and Heterocyclic Positions

The strategic modification of the 3-methyl-3,4-dihydroisoquinoline core at both its aromatic and heterocyclic positions is crucial for tuning its physicochemical and biological properties. A range of synthetic methodologies has been developed to achieve selective functionalization.

The Bischler-Napieralski reaction is a cornerstone for the synthesis of the dihydroisoquinoline core itself, often starting from β-phenylethylamines. mdpi.comorganic-chemistry.orgrsc.org This intramolecular cyclization, typically mediated by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid, allows for the introduction of substituents on the aromatic ring based on the substitution pattern of the starting phenylethylamine. mdpi.comrsc.org For instance, the cyclization of appropriately substituted N-acyl-β-phenylethylamines can yield dihydroisoquinolines with alkoxy, halogen, or other functional groups at specific positions on the benzene (B151609) ring. mdpi.com

Once the dihydroisoquinoline nucleus is formed, further functionalization can be achieved. Directed ortho-lithiation is a powerful tool for introducing substituents at the C-8 position of the aromatic ring. This method has been successfully applied to the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770), which serves as a versatile intermediate for further transformations. nih.gov The fluorine atom can then be displaced by various nucleophiles, enabling the introduction of amino and other groups at this position. nih.gov

Functionalization at the heterocyclic part of the molecule is also a key area of research. The synthesis of an optically active 3-methyl derivative of 3,4-dihydroisoquinoline-3-carboxylic acid has been achieved using L-methyl-DOPA through formylation and subsequent Bischler-Napieralski cyclization. mdpi.com This introduces a carboxylic acid group at the C-3 position alongside the methyl group, providing a handle for further derivatization.

The following table summarizes selected examples of functionalized this compound derivatives and the synthetic methods employed.

| Derivative | Position of Functionalization | Functional Group | Synthetic Method | Reference |

| 8-Fluoro-3,4-dihydroisoquinoline | C-8 | Fluoro | Directed ortho-lithiation | nih.gov |

| This compound-3-carboxylic acid | C-3 | Carboxylic acid | Bischler-Napieralski cyclization of a functionalized phenylethylamine | mdpi.com |

| 6,7-Dimethoxy-3,4-dihydroisoquinolines | C-6, C-7 | Methoxy (B1213986) | Bischler-Napieralski cyclization | mdpi.com |

| 8-Amino-3,4-dihydroisoquinolines | C-8 | Amino | Nucleophilic aromatic substitution of 8-fluoro derivative | nih.gov |

N-Substituted Dihydroisoquinolines and their Derivatization Strategies

Modification at the nitrogen atom of the 3,4-dihydroisoquinoline (B110456) ring system opens up another avenue for creating diverse molecular architectures with tailored properties. N-alkylation and N-arylation are common strategies to introduce a wide array of substituents.

A general and efficient three-step method for the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed. researchgate.net This sequence involves a cross-coupling reaction, followed by a base-mediated ring closure and subsequent N-deprotection/N-alkylation. researchgate.net A more direct approach for the synthesis of N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position involves the N-alkylation of 3,3'-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. rsc.orgresearchgate.net This method is advantageous as it proceeds under mild reaction conditions. rsc.orgresearchgate.net

The synthesis of N-aryl derivatives has also been explored. For example, N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized through a simple one-step reaction of isothiocyanate derivatives with the dihydroisoquinoline core under basic conditions. mdpi.com Microwave-assisted N-arylation of 4-chloroquinazolines has also been shown to be an efficient method for creating C-N bonds, a strategy that can be conceptually extended to the dihydroisoquinoline system. nih.gov

These derivatization strategies are summarized in the table below, highlighting the versatility of the dihydroisoquinoline nitrogen for chemical modification.

| Derivatization Strategy | Reagents/Conditions | Resulting N-Substituent | Reference |

| N-Alkylation of dihydroisoquinolinones | Alkyl halides, base | Alkyl groups | researchgate.netrsc.orgresearchgate.net |

| N-Arylation of dihydroisoquinolines | Isothiocyanates, K₂CO₃ | Arylcarbothioamide | mdpi.com |

| N-Alkylation via iminium salt oxidation | N-alkylation followed by oxidation | Alkyl groups | rsc.orgresearchgate.net |

Chiral Derivatives and Enantioselective Access to this compound Analogues

The synthesis of enantiomerically pure this compound analogues is of significant interest, as the stereochemistry at the C-3 position can profoundly influence biological activity. Several asymmetric synthetic strategies have been developed to control the stereochemical outcome of these reactions.

One approach involves the use of chiral auxiliaries. For instance, enantiopure tetrahydroisoquinolines have been synthesized using a chiral auxiliary, which directs the stereochemical course of the reaction and is subsequently removed. rsc.org Another powerful method is the use of chiral catalysts in reactions such as asymmetric hydrogenation or allylation. nih.govacs.orgnih.gov Catalytic asymmetric allylation of 3,4-dihydroisoquinolines using a copper catalyst with a chiral ligand has been shown to produce chiral 1-allyltetrahydroisoquinoline derivatives in good yield and stereoselectivity. nih.govacs.org

Asymmetric reduction of the C=N bond of the dihydroisoquinoline ring is a common strategy to introduce a chiral center at C-1. This has been achieved using chiral hydride reducing agents or through catalytic transfer hydrogenation with chiral metal complexes. rsc.orgnih.govrsc.org For example, the asymmetric reduction of a (3R)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline using LiAlH₄/AlMe₃ yielded the corresponding (1R,3R)-tetrahydroisoquinoline as a single diastereomer, demonstrating the directing effect of the existing chiral center at C-3. rsc.org

The following table showcases different approaches to achieve enantioselective synthesis of dihydroisoquinoline analogues.

| Enantioselective Method | Key Reagent/Catalyst | Chiral Center Introduced | Reference |

| Catalytic Asymmetric Allylation | Cu(I)/chiral ligand (e.g., DTBM-SEGPHOS) | C-1 | nih.govacs.org |

| Asymmetric Reduction | Chiral hydride reducing agents | C-1 | rsc.orgnih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Rhodium or Ruthenium complexes | C-1 | nih.gov |

| Diastereoselective Reduction | LiAlH₄/AlMe₃ on a chiral substrate | C-1 | rsc.org |

Ring-Fused and Extended Polycyclic Analogues based on the Dihydroisoquinoline Core

Expanding the 3,4-dihydroisoquinoline core through the fusion of additional rings leads to the creation of complex polycyclic architectures with diverse three-dimensional shapes and potentially novel properties. These extended analogues are of interest in various fields, including medicinal chemistry and materials science.

One strategy to construct such systems involves the synthesis of spirocyclic compounds. For example, chiral quaternary N-spiro ammonium (B1175870) bromides containing a 3',4'-dihydro-1'H-spiro-[isoindoline-2,2'-isoquinoline] framework have been reported. rsc.org This creates a rigid, polycyclic system with a spiro center at the nitrogen atom of the original dihydroisoquinoline.

Another approach is the annulation of additional rings onto the dihydroisoquinoline scaffold. The Pomeranz–Fritsch–Bobbitt reaction is a classical method for the synthesis of isoquinolines and can be adapted to create more complex structures. mdpi.com More contemporary methods involve transition-metal-catalyzed cyclization reactions. For instance, the synthesis of indolo[2,1-a]isoquinolines has been achieved, representing a fusion of an indole (B1671886) ring system with the dihydroisoquinoline core.

The development of these extended polycyclic systems demonstrates the versatility of the dihydroisoquinoline moiety as a template for constructing intricate molecular frameworks.

| Type of Analogue | Description | Synthetic Approach | Reference |

| N-Spiro Ammonium Bromides | Spirocyclic system with the nitrogen of the dihydroisoquinoline as the spiro center. | Cyclization reactions to form the spiro linkage. | rsc.org |

| Indolo[2,1-a]isoquinolines | Fusion of an indole ring to the dihydroisoquinoline core. | Transition-metal-catalyzed cyclization. | google.com |

| 1,8-Disubstituted Tetrahydroisoquinolines | Extended analogues with substituents at both the C-1 and C-8 positions. | Multi-step synthesis involving directed lithiation and subsequent functionalization. | nih.gov |

Mechanistic Biological Investigations of 3 Methyl 3,4 Dihydroisoquinoline Scaffold

In Silico Predictions of Biological Target Interactions

In the quest to understand the therapeutic potential of the 3-methyl-3,4-dihydroisoquinoline scaffold, computational methods serve as a crucial initial step. These in silico techniques, including PASS (Prediction of Activity Spectra for Substances) analysis, molecular docking, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, allow for the prediction of biological activities and interactions with molecular targets, thereby guiding further experimental research. nih.govnih.gov

Molecular docking studies have been instrumental in identifying potential protein targets for 3,4-dihydroisoquinoline (B110456) derivatives. For instance, these compounds have been evaluated as potential inhibitors of leucine (B10760876) aminopeptidase (B13392206), an enzyme implicated in cancer. nih.govnih.gov Docking studies revealed that these derivatives can form hydrophobic and hydrogen-bonding interactions with key amino acid residues within the active site of leucine aminopeptidase. nih.gov This suggests a plausible mechanism for their observed antiproliferative activity. nih.gov

Furthermore, 3D-QSAR studies have been employed to build predictive models for the biological activity of these compounds. nih.govnih.gov By correlating the 3D structural features of a series of 3,4-dihydroisoquinoline derivatives with their experimentally determined activities, these models can predict the potency of new, unsynthesized analogs. nih.govnih.govnih.gov For leucine aminopeptidase inhibitors, a 3D-QSAR model demonstrated good predictive capability, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating the robustness of the model. nih.govnih.gov Such models are invaluable for optimizing the lead compounds to enhance their inhibitory activity.

These computational approaches have also been applied to other targets. For example, molecular docking has been used to investigate the interactions of 3,4-dihydroisoquinoline derivatives with the K-Ras oncoprotein, a key player in many cancers, and with the mammalian target of rapamycin (B549165) (mTOR). nih.govthesciencein.org Similarly, 3D-QSAR models have been developed for T-type calcium channel blockers and PI3Kα inhibitors bearing the quinazoline (B50416) scaffold, a related heterocyclic system. nih.govresearchgate.net These studies collectively highlight the power of in silico methods to rapidly screen and prioritize compounds for further development.

In Vitro and Ex Vivo Studies on Receptor Modulation and Cellular Pathways

Investigation of Receptor Binding and Modulation

The this compound scaffold and its derivatives have been investigated for their ability to interact with and modulate the function of various receptors, including muscarinic acetylcholine (B1216132) receptors and 5-hydroxytryptamine (serotonin) receptors. These receptors are crucial for a wide range of physiological processes in the central and peripheral nervous systems. nih.govnih.govwikipedia.org

Muscarinic Acetylcholine Receptors:

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. nih.gov There are five subtypes (M1-M5), each with distinct tissue distributions and physiological roles. nih.govnih.gov The M3 subtype, for instance, is involved in smooth muscle contraction and gland secretion. nih.gov

Studies on the binding of ligands to mAChRs often utilize radioligand binding assays. nih.gov While specific binding data for this compound itself is not extensively detailed in the provided context, the broader class of isoquinoline (B145761) alkaloids has been a subject of interest. The structural similarities of some 3,4-dihydroisoquinoline derivatives to known muscarinic antagonists suggest their potential to interact with these receptors. mdpi.com Computational modeling of the M3 muscarinic receptor has provided insights into the binding site, which is a hydrophobic pocket within the transmembrane helices. nih.govnih.gov

5-Hydroxytryptamine Receptors:

5-hydroxytryptamine (5-HT) or serotonin (B10506) receptors are another major class of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that are targets for a wide array of therapeutic agents. nih.govwikipedia.orgguidetopharmacology.org They are classified into seven families (5-HT1 to 5-HT7) and are involved in regulating mood, anxiety, appetite, and many other functions. wikipedia.orgmedchemexpress.com

The interaction of specific this compound derivatives with 5-HT receptors has been explored. For example, certain derivatives have been evaluated for their effects on serotonin-mediated pathways. The diverse pharmacological profiles of 5-HT receptor ligands, ranging from agonists to antagonists, suggest that modifications to the this compound scaffold could lead to compounds with specific activities at different 5-HT receptor subtypes. nih.govresearchgate.net

Enzyme Inhibition Assays

The inhibitory potential of the this compound scaffold against various enzymes has been a significant area of research, with a focus on targets relevant to cancer and other diseases.

Leucine Aminopeptidase:

Leucine aminopeptidases (LAPs) are metalloenzymes that catalyze the removal of N-terminal leucine residues from proteins and peptides. researchgate.net Overexpression of LAPs has been linked to the proliferation, migration, and invasion of tumor cells. nih.gov Consequently, inhibitors of LAP are being explored as potential anticancer agents. nih.govnih.gov

In vitro studies have demonstrated that derivatives of 3,4-dihydroisoquinoline can inhibit leucine aminopeptidase activity. nih.govnih.gov These studies often utilize kinetic assays to determine the inhibitory constants (Ki) and the mechanism of inhibition. researchgate.net The inhibitory activity of these compounds is thought to arise from their ability to chelate the metal ions in the active site of the enzyme and to form favorable interactions with surrounding amino acid residues, as predicted by molecular docking studies. nih.gov

Enhancer of Zeste Homolog 2 (EZH2):

EZH2 is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). acs.org It plays a critical role in epigenetic regulation and is frequently overexpressed in various cancers. acs.orgnih.govnih.gov Inhibition of EZH2 has emerged as a promising therapeutic strategy. acs.orgnih.govnih.gov

Novel 3,4-dihydroisoquinolin-1(2H)-one derivatives have been designed and synthesized as potent EZH2 inhibitors. acs.org Biochemical and cellular assays have confirmed the on-target potency of these compounds. acs.org For instance, compound 31 from one study displayed significant improvements in both biochemical and cellular EZH2 inhibition compared to its predecessors. acs.org

Urease:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov In humans, urease activity, particularly from Helicobacter pylori, is associated with gastritis, peptic ulcers, and an increased risk of gastric cancer. nih.gov Therefore, urease inhibitors are of significant therapeutic interest. nih.govekb.egresearchgate.net

A series of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for their in vitro urease inhibitory activity. nih.gov All tested compounds showed some level of inhibition, with several analogues demonstrating more potent activity than the standard inhibitor, thiourea. nih.gov The structure-activity relationship studies indicated that the presence of electron-donating groups on the aryl ring enhanced the inhibitory potential. nih.gov

| Enzyme Target | Compound Class | Key Findings |

| Leucine Aminopeptidase | 3,4-Dihydroisoquinoline derivatives | Showed inhibitory activity, with interactions confirmed by molecular docking. nih.govnih.gov |

| EZH2 | 3,4-Dihydroisoquinolin-1(2H)-ones | Potent biochemical and cellular inhibition observed. acs.org |

| Urease | N-Aryl-3,4-dihydroisoquinoline carbothioamides | Several compounds were more potent than the standard inhibitor, thiourea. nih.gov |

Cell-Based Assays for Mechanistic Pathway Analysis

Cell-based assays are crucial for understanding the mechanisms by which this compound derivatives exert their biological effects. These assays provide insights into cellular pathways, such as those involved in neuroprotection and cancer cell proliferation.

Neuroprotective effects in PC12 cells:

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are widely used as a model system for neuronal cells in studies of neuroprotection. frontiersin.orgnih.gov These cells can be induced to differentiate and exhibit properties of sympathetic neurons.

Studies have investigated the neuroprotective effects of various compounds, including those with structures related to the 3,4-dihydroisoquinoline scaffold, against oxidative stress-induced cell death in PC12 cells. frontiersin.orgnih.govnih.gov For example, methyl 3,4-dihydroxybenzoate has been shown to protect retinal ganglion cells (RGC-5) from hydrogen peroxide-induced apoptosis by scavenging reactive oxygen species and modulating the expression of apoptosis-related proteins. nih.gov While direct studies on this compound in PC12 cells were not detailed in the provided context, the general approach involves treating the cells with a neurotoxic agent to induce damage and then assessing the protective effects of the test compound.

Antiproliferative effects for mechanistic understanding in cancer cell lines:

A variety of cancer cell lines are used to evaluate the antiproliferative activity of new chemical entities and to elucidate their mechanisms of action. nih.govnih.gov For instance, the MCF7 breast cancer cell line is commonly used to screen for potential anticancer agents. nih.gov

Derivatives of 3,4-dihydroisoquinoline have been shown to possess antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Cell-based assays such as the MTT assay are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). nih.gov Further mechanistic studies can involve analyzing the effects of the compound on the cell cycle, apoptosis (programmed cell death), and specific signaling pathways. nih.gov For example, some compounds have been shown to induce G2/M cell cycle arrest and apoptosis in lung cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies Derived from In Vitro Experimental Data

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the effects of these changes on its potency and selectivity, researchers can design more effective therapeutic agents.

For the this compound scaffold, SAR studies have been conducted on various derivatives to optimize their activity against different biological targets.

Urease Inhibitors:

In the case of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues as urease inhibitors, SAR studies revealed that the nature and position of substituents on the N-aryl ring significantly impact the inhibitory activity. nih.gov It was observed that compounds bearing electron-donating groups generally exhibited superior activity compared to those with electron-withdrawing groups. nih.gov This suggests that increased electron density on the aryl ring is favorable for binding to the urease enzyme.

EZH2 Inhibitors:

For the 3,4-dihydroisoquinolin-1(2H)-one series of EZH2 inhibitors, SAR studies focused on improving ligand efficiency and potency. acs.org A key modification was the cyclization of an amide linker to form a six-membered lactam, which resulted in a significant enhancement of activity. acs.org Further optimization of this lactam-containing series focused on improving lipophilic efficiency, leading to the identification of a compound with improved on-target potency in both biochemical and cellular assays. acs.org

General Observations:

The synthesis of various 1,3-disubstituted 3,4-dihydroisoquinolines has allowed for the exploration of their spasmolytic activities. mdpi.com These studies, along with the synthesis of derivatives based on natural products like myristicin (B1677595), contribute to the broader understanding of the SAR of this scaffold. researchgate.net The position and nature of substituents at the 1 and 3 positions of the dihydroisoquinoline ring, as well as on the fused benzene (B151609) ring, are key determinants of biological activity. mdpi.comresearchgate.net

| Compound Class | Key SAR Findings |

| N-Aryl-3,4-dihydroisoquinoline carbothioamides (Urease Inhibitors) | Electron-donating groups on the N-aryl ring enhance inhibitory activity. nih.gov |

| 3,4-Dihydroisoquinolin-1(2H)-ones (EZH2 Inhibitors) | Cyclization of an amide linker to a lactam significantly improves potency. acs.org |

| 1,3-Disubstituted 3,4-dihydroisoquinolines (Spasmolytics) | Substituents at positions 1 and 3 are critical for activity. mdpi.com |

Advanced Analytical Methodologies for 3 Methyl 3,4 Dihydroisoquinoline Characterization in Complex Systems

Chromatographic Techniques for Separation and Purification (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of 3-Methyl-3,4-dihydroisoquinoline from complex mixtures. nih.gov Given that this compound possesses a chiral center at the C3 position, chiral HPLC is indispensable for the resolution of its enantiomers. nih.gov This separation is typically achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for the chiral separation of a broad range of racemic compounds, including heterocyclic compounds similar to dihydroisoquinolines. ymc.co.jp The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation. ymc.co.jp Method development often involves screening a variety of columns and mobile phase compositions. ymc.co.jp

Common mobile phases for normal-phase chiral HPLC include mixtures of an alkane (like n-hexane) with an alcohol (such as ethanol (B145695) or isopropanol). researchgate.net The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution for basic compounds like dihydroisoquinolines. researchgate.net The optimization of chromatographic conditions, including the mobile phase composition, flow rate, and column temperature, is essential for establishing a robust separation method. ymc.co.jp

| Parameter | Typical Conditions for Chiral Separation of Heterocycles |

|---|---|

| Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like CHIRAL ART Amylose-SA, Cellulose-SB, Cellulose-SC) ymc.co.jp |

| Mobile Phase (Normal Phase) | n-Hexane / Isopropyl Alcohol (IPA) or n-Hexane / Ethanol ymc.co.jpresearchgate.net |

| Mobile Phase Additive | Basic modifier: e.g., 0.1% Diethylamine (DEA) for basic analytes ymc.co.jpresearchgate.net Acidic modifier: e.g., 0.1% Trifluoroacetic acid (TFA) for acidic analytes ymc.co.jp |

| Detection | UV/Vis (e.g., 256 nm) researchgate.net |

| Flow Rate | Typically 0.4 - 1.0 mL/min researchgate.net |

Derivatization Strategies for Enhanced Analytical Resolution (e.g., Determination of Enantiomeric Excess)

Determining the enantiomeric excess (ee) of chiral compounds like this compound is crucial in many research contexts. When direct chiral HPLC separation is challenging or unavailable, a common strategy involves pre-column derivatization with a chiral derivatizing agent (CDA). scirp.orgresearchgate.net This process converts the pair of enantiomers into a pair of diastereomers.

Diastereomers possess different physical and chemical properties and can be separated using standard, non-chiral chromatography, such as achiral gas chromatography (GC) or HPLC. scirp.orgresearchgate.net A notable example of this approach has been developed for substituted tetrahydroisoquinolines (THIQs), which are structurally related to dihydroisoquinolines. scirp.orgresearchgate.net In this method, the THIQ enantiomers are reacted with an optically pure reagent, (–)-(1R)-menthyl chloroformate. scirp.orgresearchgate.net This reaction selectively forms diastereomeric carbamates, which can then be resolved and quantified on a standard achiral GC column. scirp.orgresearchgate.net

The ratio of the diastereomers, as determined by their peak areas in the chromatogram, directly corresponds to the ratio of the original enantiomers in the sample, allowing for the precise calculation of the enantiomeric excess. scirp.org This methodology has been shown to be robust and effective for analyzing THIQs in various matrices, including complex reaction mixtures. scirp.orgresearchgate.net The resolution factor (R) for the separated diastereomeric peaks in these methods often exceeds 1.5, indicating excellent separation. researchgate.net

| Step | Description | Example |

|---|---|---|

| 1. Analyte | A racemic mixture of a chiral amine (e.g., substituted dihydroisoquinoline). | (R/S)-3-Methyl-3,4-dihydroisoquinoline |

| 2. Reagent | An optically pure chiral derivatizing agent. | (–)-(1R)-Menthyl chloroformate scirp.orgresearchgate.net |

| 3. Reaction | The enantiomers react with the CDA to form diastereomers. | Formation of diastereomeric carbamates scirp.orgresearchgate.net |

| 4. Separation | The resulting diastereomers are separated using achiral chromatography. | Gas Chromatography (GC) with a non-polar column scirp.orgresearchgate.net |

| 5. Quantification | Enantiomeric excess is calculated from the peak areas of the separated diastereomers. | ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100 |

Specialized Spectroscopic Methods for Quantitative and Qualitative Analysis in Complex Mixtures

Spectroscopic techniques are essential for the structural elucidation (qualitative analysis) and measurement (quantitative analysis) of this compound, especially within complex mixtures.

Qualitative Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for unambiguous structure confirmation.